

Application Note: UHPLC-DAD Method for N-Acetylprocainamide Analysis

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Compound of Interest

Compound Name: *N-Acetylprocainamide*

Cat. No.: *B1201580*

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Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) method for the quantitative analysis of **N-Acetylprocainamide** (NAPA), the major active metabolite of the antiarrhythmic drug Procainamide. The described method is rapid, requires a small sample volume, and employs a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis in research and clinical settings. The method has been validated for selectivity, sensitivity, linearity, accuracy, and precision.

Introduction

N-Acetylprocainamide (NAPA) is the primary and pharmacologically active metabolite of Procainamide, a Class Ia antiarrhythmic agent used to treat cardiac arrhythmias. Therapeutic drug monitoring of both Procainamide and NAPA is crucial due to their narrow therapeutic indices and potential for toxicity. This document provides a detailed protocol for a validated UHPLC-DAD method for the simultaneous determination of Procainamide and NAPA in plasma samples.^{[1][2]}

Experimental

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a Diode Array Detector was used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: UHPLC-DAD Chromatographic Conditions

Parameter	Value
Column	Synergi™ 4 µm polar, reversed-phase column
Mobile Phase	1% Acetic Acid (pH 5.5) and Methanol (76:24, v/v)
Flow Rate	0.2 mL/min
Injection Volume	2 µL
Detection Wavelength	280 nm
Mode	Isocratic

Standards and Reagents

- **N-Acetylprocainamide** (NAPA) reference standard
- Procainamide (PA) reference standard
- Methanol (HPLC grade)
- Acetic Acid (Glacial)
- Deionized Water
- Rat Plasma (or other appropriate biological matrix)

Protocols

Preparation of Standard Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve appropriate amounts of NAPA and PA reference standards in methanol to obtain individual stock solutions of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to cover the desired concentration range.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample into a microcentrifuge tube.
- Add 200 µL of methanol (containing the internal standard, if used).
- Vortex the mixture for 1 minute to precipitate proteins.[1]
- Centrifuge the tubes at 15,000 rpm for 15 minutes at 4°C.[1]
- Carefully collect the supernatant.
- Inject 2 µL of the supernatant into the UHPLC system.[1]

Method Validation Summary

The UHPLC-DAD method was validated according to established guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Parameters for **N-Acetylprocainamide**

Parameter	Result
Linearity Range	20–10,000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	20 ng/mL[1][2]
Intra-day Accuracy	99.7% to 109.2%
Inter-day Accuracy	99.7% to 109.2%
Intra-day Precision (%RSD)	< 10.5%
Inter-day Precision (%RSD)	< 10.5%

Data sourced from a study on the simultaneous determination of Procainamide and **N-acetylprocainamide** in rat plasma.[1][2]

Diagrams



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Caption: Experimental workflow for UHPLC-DAD analysis of **N-Acetylprocainamide**.

Conclusion

The described UHPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of **N-Acetylprocainamide** in plasma samples.[2] The minimal sample preparation and small injection volume make it an advantageous alternative to more complex and time-consuming methods.[1][2] This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring.

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References

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- 2. Simultaneous Determination of Procainamide and N-acetylprocainamide in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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